P-Toluic Acid

Catalog No.
S596913
CAS No.
99-94-5
M.F
C8H8O2
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P-Toluic Acid

CAS Number

99-94-5

Product Name

P-Toluic Acid

IUPAC Name

4-methylbenzoic acid

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)

InChI Key

LPNBBFKOUUSUDB-UHFFFAOYSA-N

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
0.34 mg/mL at 25 °C

Synonyms

4-methylbenzoate, 4-toluic acid, 4-toluic acid, barium salt, 4-toluic acid, cadmium salt, 4-toluic acid, calcium salt, 4-toluic acid, potassium salt, 4-toluic acid, zinc salt, p-methylbenzoate, p-toluenecarboxylate, p-toluic acid

Canonical SMILES

CC1=CC=C(C=C1)C(=O)O

The exact mass of the compound 4-Methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)0.00 m0.34 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2215. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. It belongs to the ontological category of methylbenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

p-Toluic acid (4-methylbenzoic acid) is a highly symmetric, para-substituted aromatic carboxylic acid that serves as a critical intermediate in the synthesis of specialty polymers, agricultural chemicals, and pharmaceutical active ingredients. Characterized by a robust thermal profile with a melting point of 177–182 °C and a boiling point of 274–275 °C, it exists as a stable white crystalline solid at room temperature . In industrial procurement, its value is anchored in its linear para-geometry, which is essential for producing high-performance terephthalate derivatives and serving as a direct precursor in controlled oxidation pathways. Unlike crude xylene mixtures, procuring isolated p-toluic acid provides a defined baseline for reproducible esterification and salt formation, ensuring predictable yields in downstream scale-up [1].

Research Fit

Isomer-specific para-substitution for distinct reactivity and crystallinity
High-melting-point isomer supports elevated-temperature reactions and facile recrystallization
Lower acidity among toluic acids enables controlled protonation in salt and prodrug formation

Substituting p-toluic acid with its close structural analogs, such as o-toluic acid or m-toluic acid, routinely fails due to stark differences in molecular symmetry, thermal stability, and downstream geometric requirements. The para-substitution in p-toluic acid allows for dense molecular packing, resulting in a melting point (~179 °C) that is over 70 °C higher than that of o-toluic acid (~103 °C) [1]. This thermal disparity means that process temperatures optimized for p-toluic acid will cause ortho or meta isomers to melt or degrade prematurely during high-temperature compounding or drying. Furthermore, in polymer synthesis, the linear geometry of the para-isomer is strictly required to form the rigid backbones of terephthalate-based polyesters; ortho and meta isomers introduce kinks into the polymer chain, drastically reducing tensile strength and thermal resistance. Finally, differences in the inductive and steric effects of the methyl group position alter the pKa and solubility profiles, meaning that drop-in substitution will disrupt established pH-dependent precipitation and crystallization workflows [2].

Substitution Risk

Isomer mismatch

Ortho and meta isomers differ substantially in melting point and acidity; may alter reaction outcomes and purification behavior.

Atmosphere-dependent fate

Biotransformation kinetics reverse under CO₂ vs N₂; environmental fate or bioremediation studies require isomer-specific data.

Corrosion performance

Inhibition efficacy relative to benzoic acid is isomer-dependent; analog substitution may not reproduce protection levels observed for the para isomer.

Significantly Higher Thermal Stability for High-Temperature Processing

Due to its highly symmetrical para-substituted structure, p-toluic acid exhibits stronger intermolecular forces in the solid state compared to its isomers. Quantitative thermal analysis shows p-toluic acid has a melting point of 177–182 °C, whereas o-toluic acid melts at 102–105 °C and m-toluic acid at 107–113 °C [1]. This ~75 °C advantage allows p-toluic acid to withstand aggressive thermal drying and high-temperature catalytic environments without premature melting or agglomeration.

Evidence DimensionMelting Point (Thermal Stability)
Target Compound Data177–182 °C
Comparator Or Baselineo-Toluic Acid: 102–105 °C
Quantified Difference~75 °C higher melting point
ConditionsStandard atmospheric pressure solid-state heating

Enables higher-temperature purification, drying, and compounding steps without the risk of product melting or reactor fouling.

Acidity ranking
Head-to-head
pKa = 4.36 vs m-toluic (4.269), o-toluic (3.90), benzoic (4.19)
Least acidic isomer; supports controlled protonation studies
Aqueous, 25°C

Optimized Aqueous Isolation via Low Solubility

The position of the methyl group significantly impacts the aqueous solubility of toluic acid isomers, which directly affects product recovery during aqueous workups. At 25 °C, p-toluic acid demonstrates an exceptionally low aqueous solubility of approximately 0.3 g/L. In contrast, o-toluic acid is roughly four times more soluble at ~1.2 g/L, and m-toluic acid shows solubility near 1.0 g/L [1]. This pronounced hydrophobicity of the para-isomer facilitates rapid and near-quantitative precipitation from aqueous streams.

Evidence DimensionAqueous Solubility
Target Compound Data~0.3 g/L
Comparator Or Baselineo-Toluic Acid: ~1.2 g/L
Quantified Difference75% lower aqueous solubility (4x less soluble)
ConditionsAqueous solution at 25 °C

Maximizes isolated yield during aqueous precipitation and washing steps, significantly reducing active material loss in effluent streams.

Melting point
Head-to-head
179–182°C
Highest melting isomer; enables efficient recrystallization
~68°C above m-isomer; standard pressure

Milder Acidity for Sensitive Esterification Workflows

The lack of ortho-steric effects and the specific electron-donating inductive effect of the para-methyl group make p-toluic acid a weaker acid than its ortho counterpart. The pKa of p-toluic acid is 4.36–4.37, compared to a pKa of 3.91 for o-toluic acid and 4.20 for unsubstituted benzoic acid [1]. This reduced acidity translates to milder conditions during salt formation and esterification, which is critical when reacting with acid-sensitive pharmaceutical intermediates or complex alcohols.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound Data4.36–4.37
Comparator Or Baselineo-Toluic Acid: 3.91
Quantified Difference+0.46 pKa units (weaker acid)
ConditionsAqueous solution at standard temperature

Provides milder acidic conditions during formulation, minimizing unintended side reactions or degradation of pH-sensitive co-reactants.

Biotransformation rate
Head-to-head
148 days (N₂) → 16–25 days (CO₂); reversal of isomer ranking
Atmosphere-dependent degradation; critical for environmental fate studies
Anoxic sediment, 30°C

Bypassing Initiation Bottlenecks in Terephthalate Synthesis

In the synthesis of specialty terephthalates, procuring p-toluic acid directly offers significant kinetic advantages over starting from p-xylene. The oxidation of p-xylene to p-toluic acid is a complex, radical-initiated process that requires high oxygen pressure and often leads to the accumulation of 4-carboxybenzaldehyde impurities. By utilizing p-toluic acid as the starting material, the reaction bypasses the initial slow oxidation of the first methyl group [1]. This allows for higher substrate-to-catalyst ratios and cleaner conversion to 4-hydroxymethylbenzoic acid and ultimately terephthalic acid.

Evidence DimensionOxidation Reaction Complexity
Target Compound DataDirect oxidation of p-toluic acid (bypasses initial radical initiation)
Comparator Or Baselinep-Xylene oxidation (requires complex Co/Mn/Br radical initiation)
Quantified DifferenceEliminates the first oxidation bottleneck and reduces 4-carboxybenzaldehyde formation
ConditionsCatalytic aerobic oxidation (Co/Mn/Br systems)

Procuring this intermediate directly streamlines specialized polyester synthesis, lowering required oxygen pressures and reducing purification costs.

Corrosion inhibition
Head-to-head
Inhibition efficiency up to 60.14% (anodic) vs benzoic acid
Reported higher inhibition context; supports copper protection screening
H₃PO₄, copper; data to verify
MOF crystal modulation
Class-level
Pseudolinker additive; controls crystal size via nucleation modulation
Reported to induce hierarchical pore structure
NH₂-MIL-125; data to verify

Synthesis of Para-Substituted Pharmaceutical APIs

Due to its strict linear geometry and milder pKa (4.36) compared to ortho-isomers, p-toluic acid is the required starting material for synthesizing para-substituted active pharmaceutical ingredients, such as the antifibrinolytic agent tranexamic acid. Its low aqueous solubility (0.3 g/L) ensures high-yield recovery during the intermediate aqueous isolation steps prior to ring hydrogenation [1].

Specialty Terephthalate and Polyester Production

For manufacturers of high-performance polyethylene terephthalate (PET) analogs and specialty plasticizers, starting directly with p-toluic acid bypasses the highly oxygen-demanding and impurity-prone initial oxidation of p-xylene. This streamlined route reduces the formation of 4-carboxybenzaldehyde and leverages the compound's high thermal stability (177–182 °C) during heated esterification processes [2].

High-Temperature Pigment and Dye Manufacturing

In the production of photosensitive pigments and fluorescent dyes, precursors must withstand aggressive reaction conditions. The ~75 °C melting point advantage of p-toluic acid over o-toluic acid allows it to be processed in high-shear, high-temperature compounding environments without prematurely melting, ensuring consistent reaction kinetics and high-purity dye formation[3].

Application Fit

Application
Selection Property
Validation Focus
Controlled-protonation synthon
Higher pKa among toluic acids
Acid-catalyzed reactivity & salt formation
High-temperature synthesis
Elevated melting point
Thermal stability & recrystallization
Copper corrosion inhibitor
Reported inhibition vs benzoic acid
Adsorption & film formation on Cu
MOF crystal engineering
Pseudolinker modulation
Crystal size & defect structure control

Physical Description

P-toluic acid is a white powder. Sublimes. (NTP, 1992)
Other Solid; Dry Powder
White solid; [CAMEO] White to yellow-brown solid; [OECD SIDS] White powder; [Alfa Aesar MSDS]
Solid

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

136.052429494 Da

Monoisotopic Mass

136.052429494 Da

Boiling Point

525 to 527 °F at 760 mmHg (NTP, 1992)

Heavy Atom Count

10

LogP

2.27 (LogP)
2.27

Melting Point

356 to 360 °F (NTP, 1992)
181 °C

UNII

A26GBX5SSV

Related CAS

23292-93-5 (zinc salt)
2420-97-5 (cadmium salt)
67874-52-6 (barium salt)

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 69 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 64 of 69 companies with hazard statement code(s):;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (29.69%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (21.88%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (32.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0061 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

99-94-5

Wikipedia

P-Toluic_acid

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Benzoic acid, 4-methyl-: ACTIVE

Hepatotoxicological potential of

Tomonori Miura, Yusuke Kamiya, Shotaro Uehara, Norie Murayama, Makiko Shimizu, Hiroshi Suemizu, Hiroshi Yamazaki
PMID: 33781181   DOI: 10.1080/00498254.2021.1908643

Abstract

-Toluic acid, a metabolite of organic solvent xylene, has a high reported no-observed-effect level (NOEL, 1000 mg/kg) in rats, possibly because of direct glycine conjugation to methylhippuric acid. In this study, plasma levels of
-toluic acid and its glycine conjugate in mice and humanised-liver mice were evaluated after oral administrations.Although rapid conversion of
-toluic acid to its glycine conjugate was evident from mouse plasma concentrations, the biotransformation of
-toluic acid was slower in humanised-liver mice. The input parameters for physiologically based pharmacokinetic (PBPK) models were determined using fitting procedures to create PBPK-generated plasma concentration curves.The PBPK-modelled hepatic concentrations of
-toluic acid in humanised-liver mice were higher than those observed in plasma. PBPK-modelled hepatic and plasma concentrations of
-toluic acid also indicated slow elimination in humans.These results suggest that rapid conjugations of
-toluic acid reportedly observed in rats could result in overestimation of NOELs for conjugatable chemicals when extrapolated to humanised-liver mice or humans.


The pathways by which the marine diatom Thalassiosira sp. OUC2 biodegrades p-xylene, combined with a mechanistic analysis at the proteomic level

Weiyan Duan, Shuhao Du, Fanping Meng, Xiaoling Peng, Lihong Peng, Yufei Lin, Guoshan Wang, Jiangyue Wu
PMID: 32361489   DOI: 10.1016/j.ecoenv.2020.110687

Abstract

A marine diatom, Thalassiosira sp. OUC2, was isolated from natural seawater collected from Daya Bay, China. This diatom degraded 1.25-40 mg L
p-xylene within five days, at a removal efficiency exceeding 98%. Gas chromatography-mass spectrometer (GC-MS) analysis indicated that p-xylene was converted into 4-methylbenzyl alcohol, p-toluic acid, and p-cresol in the presence of strain OUC2. Meanwhile, proteomic analysis showed that, after exposure to p-xylene, several algal enzymes were significantly upregulated: including monooxygenase, alcohol dehydrogenase, benzaldehyde dehydrogenase, benzoate 1,2-dioxygenase, and catechol 2,3-dioxygenase. Moreover, ecotoxicological tests suggested that the intermediate metabolites were less toxic than the parent compound (p-xylene). Thalassiosira sp. OUC2 may thus be suitable for the remediation of p-xylene-contaminated marine environments.


Switching the Ligand Specificity of the Biosensor XylS from

Yuki Ogawa, Yohei Katsuyama, Kento Ueno, Yasuo Ohnishi
PMID: 31689072   DOI: 10.1021/acssynbio.9b00237

Abstract

The
transcriptional activator XylS induces transcription from the
promoter in the presence of several benzoic acid effectors, with
-toluic acid being the most effective and
-toluic acid being much less effective. To alter the effector specificity of XylS, we developed a dual selection system in
, which consists of (i) an artificial operon of an ampicillin resistance gene and
under
promoter control and (ii) a chloramphenicol resistance gene under
promoter control. This system enabled both positive selection to concentrate XylS mutants recognizing a desired ligand and negative selection to exclude undesired XylS mutants such as those recognizing undesired ligands and those that are active without effectors. Application of a random mutagenesis library of
to directed evolution that exploited this selection system yielded two XylS mutants that recognize
-toluic acid more effectively. Analysis of each missense mutation indicated three amino acid residues (N7, T74, and I205) important for
-toluic acid recognition. Then, a codon-randomized
library at these three residues was similarly screened, resulting in three XylS mutants with increased
-toluic acid-recognition specificity. Analysis of each amino acid substitution revealed that T74P attributes to both
-toluic acid sensitivity loss and subtle
-toluic acid sensitivity acquisition, and that N7R increases the overall ligand-sensitivity. Finally, the combination of these two mutations generated a desirable XylS mutant, which has a high
-toluic acid sensitivity and scarcely responds to
-toluic acid. These results demonstrate the effectiveness of the dual selection system in the directed evolution of biosensors.


Enantioselective high-performance liquid chromatography analysis of oxygenated polyunsaturated fatty acids

Federica Ianni, Giorgio Saluti, Roberta Galarini, Serena Fiorito, Roccaldo Sardella, Benedetto Natalini
PMID: 31055130   DOI: 10.1016/j.freeradbiomed.2019.04.038

Abstract

Oxygenated polyunsaturated fatty acids (PUFAs)play an outstanding role in the physiological and pathological regulation of several biological processes. These oxygenated metabolites can be produced both enzimatically, yielding almost pure enantiomers, and non-enzymatically. The free radical-mediated non-enzymatic oxidation commonly produces racemic mixtures which are used as biomarkers of oxidative stress and tissue damage. The biological activity of oxygenated PUFAs is often associated with only one enantiomer, making it necessary of availing of lipidomics platforms allowing to disclose the role of single enantiomers in health and disease. Polysaccharide-based chiral stationary phases (CSPs) play a dominating part in this setting. As for the cellulose backbone, 4-methylbenzoate derivatives exhibit very high chiral recognition ability towards this class of compounds. Concerning the phenylcarbamate derivatives of cellulose and amylose, the tris(3,5-dimethylphenylcarbamate) variants show the best enantioresolving ability for a variety of oxygenated PUFAs. Moreover, also the amylose tris(5-chloro-2-methylphenylcarbamate)-based selector produces relevant chromatographic performances. The extreme versatility of those CSPs mostly depends on their compatibility with the most relevant elution modes: normal- and reversed-phase, as well as polar organic/ionic-mode. In this review article, a selection of enantioseparation studies of different oxygenated PUFAs is reported, with both tris(benzoates) and tris(phenylcarbamates) of cellulose and amylose.


Kinetic analysis and degradation mechanism for natural attenuation of xylenes under simulated marine conditions

Weiyan Duan, Fanping Meng, Xiaoling Peng, Yufei Lin, Guoshan Wang, Jiangyue Wu
PMID: 30408745   DOI: 10.1016/j.ecoenv.2018.10.103

Abstract

Microcosm experiments were conducted to examine the attenuation of selected chemicals, i.e. m-xylene (MX), o-xylene (OX) and p-xylene (PX), under simulated marine conditions. Natural attenuation and the contribution of oxidation, photodegradation, biodegradation and volatilization to total attenuation were evaluated. The development of attenuation was in agreement with pseudo-first-order kinetics for all xylenes. The half-lives of MX, OX, and PX under optimal conditions were 0.76, 0.74 and 0.88 days, respectively. Attenuation kinetics were proposed to analyze the natural attenuation of xylenes. The leading attenuation type of MX, OX, and PX was volatilization, and the attenuation rate constants (K
) were 0.5587, 0.6733, and 0.4821 d
, respectively. Biodegradation of OX (K
: 0.0003 d
) was extremely inhibited. The attenuation kinetics presented the attenuation of xylenes in microcosm. The reaction kinetics could be applied to analyze the natural attenuation of chemicals. MX and OX can be converted to one another under certain conditions. Toluene and ethylbenzene were detected for OX in the OP (oxidation and photodegradation) experiment under simulated marine conditions. 4-Methylbenzyl alcohol, p-methyl benzaldehyde and p-toluic acid, as the major intermediates, were identified during the natural attenuation of PX using GC/MS.


A Sustainable Route to a Terephthalic Acid Precursor

Maria Barbara Banella, Claudio Gioia, Micaela Vannini, Martino Colonna, Annamaria Celli, Alessandro Gandini
PMID: 27072163   DOI: 10.1002/cssc.201600166

Abstract

A new synthetic pathway for the production of p-toluic acid has been developed starting from reagents derived from renewable resources. A Diels-Alder reaction between sorbic and acrylic acids is followed by a combined dehydrogenation/ decarboxylation process, providing p-toluic acid in high yields. This route permits to use milder conditions compared to other Diels-Alder approaches reported in the literature, and therefore can contribute to a more sustainable terephthalic acid production.


Interactions between pyrazole derived enantiomers and Chiralcel OJ: Prediction of enantiomer absolute configurations and elution order by molecular dynamics simulations

Guixiang Hu, Meilan Huang, Chengcai Luo, Qi Wang, Jian-Wei Zou
PMID: 27060893   DOI: 10.1016/j.jmgm.2016.04.002

Abstract

The separation of enantiomers and confirmation of their absolute configurations is significant in the development of chiral drugs. The interactions between the enantiomers of chiral pyrazole derivative and polysaccharide-based chiral stationary phase cellulose tris(4-methylbenzoate) (Chiralcel OJ) in seven solvents and under different temperature were studied using molecular dynamics simulations. The results show that solvent effect has remarkable influence on the interactions. Structure analysis discloses that the different interactions between two isomers and chiral stationary phase are dependent on the nature of solvents, which may invert the elution order. The computational method in the present study can be used to predict the elution order and the absolute configurations of enantiomers in HPLC separations and therefore would be valuable in development of chiral drugs.


Toxicological Assessment of Intermediates in Natural Attenuation of p-Xylene to Marine Microalgae

Feng Li, Weiyan Duan, Shuhao Du, Fanping Meng, Xiaoling Peng, Lihong Peng, Yufei Lin, Jiangyue Wu, Guoshan Wang
PMID: 31201469   DOI: 10.1007/s00128-019-02646-6

Abstract

The toxic effects of p-xylene, 4-methylbenzyl alcohol, p-methyl benzaldehyde, and p-toluic acid on two marine microalgae (Phaeodactylum tricornutum Bohlin, and Skeletonema costatum) were investigated. p-Xylene was the most toxic to Pha. tricornutum with a 96 h EC
value of 6.76 mg L
. Based on the 96 h EC
values for two microalgae, the toxicity of the four chemicals, in descending order, was: p-xylene, p-methyl benzaldehyde, 4-methylbenzyl alcohol, then p-toluic acid. The results showed that the toxicity of the transformed products of p-xylene was lower than that of p-xylene.


Electrospinning of magnetic cellulose tris-(4-methylbenzoate) microparticles for enantioselective adsorption of racemic drug

Tengjun Huang, Peipei Song, Li Jiang, Yan Peng, Shun Feng, Jide Wang
PMID: 27120411   DOI: 10.1002/elps.201600095

Abstract

In this work, we introduce electrospinning to prepare magnetic enantioselective material for the first time. Multianalytical tools were used to characterize the resulted magnetic cellulose tris-(4-methylbenzoate) particles including transmission electron microscopy, SEM, FTIR spectroscopy, thermogravimetric analysis, X-ray diffractometer. Under the optimum conditions, the resulted particles were well-shaped sphere with a diameter range of 800 nm to 2 μm and high magnetic sensitivity. The enantioselectivity of the adsorbents was evaluated using racemic ibuprofen as a model drug; an e.e. value of -4.78% (where e.e. is enantiomeric excess) was achieved in a single adsorption stage. We hope that our finding provides an efficient and economical procedure for the preparation of magnetic enantioselective materials with high selectivity and reproducibility.


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